[3-(4-Bromo-phenoxy)-propyl]-carbamic acid tert-butyl ester
Overview
Description
[3-(4-Bromo-phenoxy)-propyl]-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a bromophenoxy group attached to a propyl chain, which is further linked to a carbamic acid esterified with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Bromo-phenoxy)-propyl]-carbamic acid tert-butyl ester typically involves a multi-step process. One common method starts with the preparation of 4-bromophenol, which is then reacted with 3-chloropropanol in the presence of a base to form 3-(4-bromophenoxy)propanol. This intermediate is then treated with tert-butyl chloroformate and a base, such as triethylamine, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Bromo-phenoxy)-propyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromophenoxy group can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic substitution: Products include substituted phenoxypropyl carbamates.
Hydrolysis: Products include carbamic acid and 3-(4-bromophenoxy)propanol.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[3-(4-Bromo-phenoxy)-propyl]-carbamic acid tert-butyl ester has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of [3-(4-Bromo-phenoxy)-propyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- [3-(4-Chlorophenoxy)-propyl]-carbamic acid tert-butyl ester
- [3-(4-Methylphenoxy)-propyl]-carbamic acid tert-butyl ester
- [3-(4-Fluorophenoxy)-propyl]-carbamic acid tert-butyl ester
Uniqueness
[3-(4-Bromo-phenoxy)-propyl]-carbamic acid tert-butyl ester is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents.
Properties
IUPAC Name |
tert-butyl N-[3-(4-bromophenoxy)propyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(17)16-9-4-10-18-12-7-5-11(15)6-8-12/h5-8H,4,9-10H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBGIDFDDHXBKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.